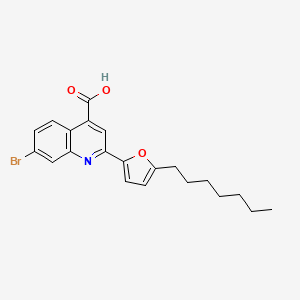
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, a heptylfuran group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid derivative reacts with the bromoquinoline in the presence of a palladium catalyst.
Heptyl Group Addition: The heptyl group can be added through a Friedel-Crafts alkylation reaction using heptyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring and heptyl group contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes.
類似化合物との比較
Similar Compounds
2-(5-Heptylfuran-2-yl)quinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinoline-4-carboxylic acid: Lacks the furan and heptyl groups, which may influence its solubility and interaction with biological targets.
7-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Contains a methyl group instead of a heptyl group, which may alter its hydrophobicity and pharmacokinetic properties.
Uniqueness
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, furan ring, heptyl group, and carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
特性
CAS番号 |
588673-63-6 |
|---|---|
分子式 |
C21H22BrNO3 |
分子量 |
416.3 g/mol |
IUPAC名 |
7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H22BrNO3/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-10-8-14(22)12-18(16)23-19/h8-13H,2-7H2,1H3,(H,24,25) |
InChIキー |
MLRXGHXFGNZWGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
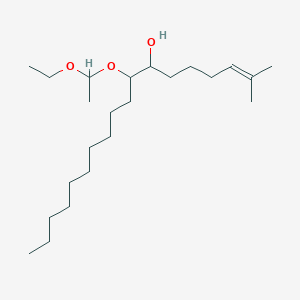

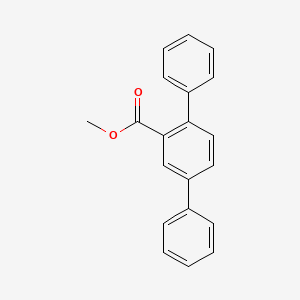
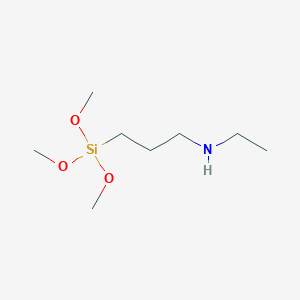
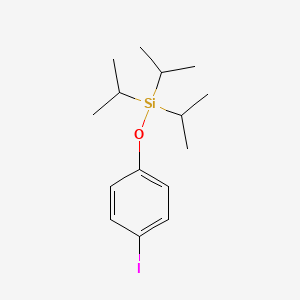

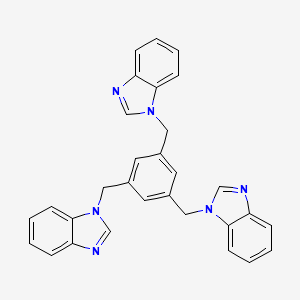
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
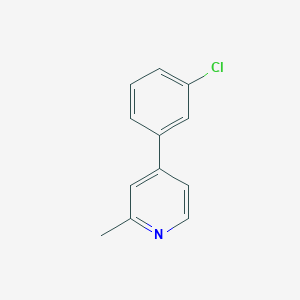
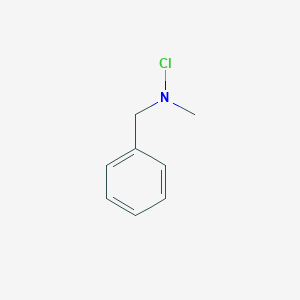
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)

